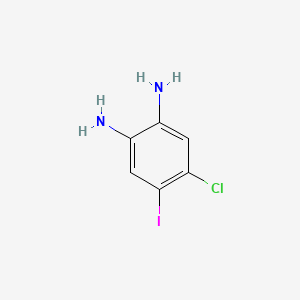

4-Chloro-5-iodobenzene-1,2-diamine

Description

Properties

IUPAC Name |

4-chloro-5-iodobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClIN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRURZJHRPWUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)I)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-5-iodobenzene-1,2-diamine (CAS 1219741-20-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Building Block

4-Chloro-5-iodobenzene-1,2-diamine is a halogenated aromatic diamine that serves as a valuable building block in organic synthesis.[1] Its unique substitution pattern, featuring vicinal amino groups and two different halogen atoms on the benzene ring, offers a versatile platform for the construction of complex heterocyclic scaffolds. The o-phenylenediamine moiety is a well-established precursor for a variety of important heterocycles, including benzimidazoles and quinoxalines, which are prevalent in medicinal chemistry.[2][3] The presence of both chloro and iodo substituents provides orthogonal handles for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of the known and predicted properties, a plausible synthesis route, expected reactivity, and potential applications of this compound, with a focus on its utility in drug discovery and materials science.

Physicochemical and Spectral Properties

Detailed experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes the known information from suppliers and provides predicted data based on the analysis of structurally similar compounds.

| Property | Value | Source/Basis |

| IUPAC Name | This compound | --- |

| CAS Number | 1219741-20-4 | [4] |

| Molecular Formula | C₆H₆ClIN₂ | [4] |

| Molecular Weight | 268.48 g/mol | [4] |

| Appearance | Gray solid | [5] |

| Purity | ≥95% | [6] |

| Melting Point | 130-140 °C (Predicted) | Based on substituted diaminobenzenes[6][7] |

| Boiling Point | Not available | --- |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF; sparingly soluble in chloroform and ethyl acetate; insoluble in water (Predicted). | Based on substituted diaminobenzenes[6][7] |

| Density | Not available | --- |

Predicted Spectral Data

The following spectral characteristics are predicted based on the structure of this compound and spectroscopic data of analogous compounds.

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~6.9-7.1 ppm (s, 1H, Ar-H)

-

δ ~6.6-6.8 ppm (s, 1H, Ar-H)

-

δ ~4.5-5.5 ppm (br s, 4H, -NH₂)

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~140-145 ppm (C-NH₂)

-

δ ~135-140 ppm (C-NH₂)

-

δ ~120-125 ppm (C-Cl)

-

δ ~115-120 ppm (C-H)

-

δ ~110-115 ppm (C-H)

-

δ ~90-95 ppm (C-I)

IR (KBr, cm⁻¹):

-

3400-3200 (N-H stretching, two bands for symmetric and asymmetric)

-

1620-1580 (N-H bending)

-

1500-1400 (C=C aromatic stretching)

-

1100-1000 (C-Cl stretching)

-

~800 (C-H out-of-plane bending)

Mass Spectrometry (EI):

-

M⁺ at m/z 268 (with a characteristic isotopic pattern for one chlorine atom).

Proposed Synthesis

Step 1: Iodination of 4-Chloro-2-nitroaniline

The first step involves the electrophilic iodination of 4-chloro-2-nitroaniline to introduce the iodine atom at the position ortho to the amino group and meta to the nitro group, yielding 4-chloro-5-iodo-2-nitroaniline.

Reaction:

Figure 1: Iodination of 4-Chloro-2-nitroaniline.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-nitroaniline (1 equivalent) in a mixture of glacial acetic acid and concentrated sulfuric acid.

-

To this solution, add iodine (I₂, 0.5 equivalents) and sodium iodate (NaIO₃, 0.4 equivalents) portion-wise while maintaining the temperature at 20-25 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to afford 4-chloro-5-iodo-2-nitroaniline.

Step 2: Reduction of 4-Chloro-5-iodo-2-nitroaniline

The final step is the reduction of the nitro group of 4-chloro-5-iodo-2-nitroaniline to an amino group to yield the target compound, this compound.[11][12]

Reaction:

Figure 2: Reduction of the nitro intermediate.

Experimental Protocol:

-

Suspend 4-chloro-5-iodo-2-nitroaniline (1 equivalent) in ethanol in a round-bottom flask.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) to the suspension.

-

Heat the mixture to reflux and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Basify the mixture to pH 8-9 with a saturated sodium bicarbonate solution or dilute sodium hydroxide.

-

Extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by its three key functional groups: the nucleophilic ortho-diamine, the chloro group, and the iodo group.

Reactions of the o-Phenylenediamine Moiety

The vicinal amino groups are nucleophilic and readily react with a variety of electrophiles to form heterocyclic compounds.[2][3][13][14] This is the most common and valuable transformation of o-phenylenediamines.

Formation of Benzimidazoles: Condensation with aldehydes or carboxylic acids (or their derivatives) yields 2-substituted benzimidazoles.

Figure 3: Benzimidazole synthesis.

Representative Protocol for Benzimidazole Synthesis:

-

Dissolve this compound (1 equivalent) and a substituted aldehyde (1 equivalent) in ethanol or DMF.

-

Add a catalytic amount of an acid (e.g., acetic acid) or an oxidizing agent (e.g., sodium metabisulfite).

-

Heat the reaction mixture to reflux for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization.

Formation of Quinoxalines: Reaction with α-dicarbonyl compounds (e.g., glyoxal, diacetyl) affords substituted quinoxalines.

Reactions of the Halogen Substituents

The chloro and iodo groups on the aromatic ring are amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The differential reactivity of the C-I and C-Cl bonds (the C-I bond being more reactive) allows for selective and sequential functionalization, further expanding the synthetic utility of this building block.

Potential Applications in Drug Discovery and Materials Science

Substituted o-phenylenediamines are key intermediates in the synthesis of a wide range of biologically active compounds. The resulting benzimidazoles, for instance, are known to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The presence of halogen atoms can enhance the biological activity and pharmacokinetic properties of drug candidates.[15] Therefore, this compound is a promising starting material for the discovery of novel therapeutic agents.

In materials science, halogenated aromatic compounds are used in the synthesis of organic electronic materials, polymers, and dyes. The ability to further functionalize the chloro and iodo groups allows for the tuning of the electronic and photophysical properties of the resulting materials.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6][16][17][18]

-

Hazard Statements: Toxic if swallowed (H301), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

-

First Aid:

-

If swallowed: Immediately call a poison center or doctor. Rinse mouth.

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. While detailed experimental data on its properties are limited, its structural features suggest a rich and versatile chemistry. The proposed synthesis provides a viable route for its preparation, and its expected reactivity opens up numerous possibilities for the creation of diverse and complex molecular architectures. As with all research chemicals, it should be handled with care, following appropriate safety protocols.

References

- Cain, B. F., Atwell, G. J., & Seelye, R. N. (1972). Potential Antitumor Agents. 15. 9-Anilinoacridines. Journal of Medicinal Chemistry, 15(6), 611–615.

- El-Sayed, N. N. E. (2014). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 19(12), 20593–20612.

-

Hoffman Fine Chemicals. (n.d.). CAS 1219741-20-4 | this compound. Retrieved from [Link]

- Hassan, S. Y. (2014). Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes.

- Jurášek, M., & Džubák, P. (2017). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 22(12), 2135.

- Jiao, N., & Sun, Y. (2025). Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. Chemical Science, 16(1), 123-128.

- Leonori, D., & Procter, D. J. (2021). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society, 143(25), 9416–9422.

- Inzelt, G. (2006). Poly(1,2-diaminobenzene) and poly(1,3-diaminobenzene): Synthesis, characterization, and properties.

- Khan, I., et al. (2025). Nickel(II) Complexes Derived from Schiff Base Ligands Designed as Electrode Materials in Asymmetric Supercapacitor Coin Cells. Inorganic Chemistry.

-

ChemBK. (n.d.). 1,3-Diaminobenzene. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Wikipedia. (n.d.). m-Phenylenediamine. Retrieved from [Link]

-

Campos, V. R., et al. (2002). Synthesis of 4-chloro-5-(3,4-dichlorophenoxy)benzene-1,2-diamine. In Green synthesis and anxiolytic activity of some new Dibenz-[19][20] diazepine-1-one analogues. ResearchGate.

-

PubChem. (n.d.). m-Phenylenediamine. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Garden, S. J., et al. (2001). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. Acta Crystallographica Section C, 57(10), 1212-1214.

- Reddy, B. V. S., et al. (2025). Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes. RSC Advances.

- Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 123-160.

- Dehaen, W., et al. (2004). Reaction of 5-halo-1,2,3-thiadiazoles with aliphatic diamines. Synthesis and intramolecular cyclization of bis(1,2,3-triazolyl-1,2,3-thiadiazolyl)sulfides. Organic & Biomolecular Chemistry, 2(1), 125-131.

- Spiegler, W. (1956). U.S. Patent No. 2,772,313. Washington, DC: U.S.

- Lee, S., et al. (2021).

- Wu, Q., et al. (2022). Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. The Journal of Organic Chemistry, 87(21), 14595–14601.

- Narender, P., & Srinivasu, P. (2009). Reaction of o-phenylenediamine with aldehydes.

- Speier, J. L. (1965). U.S. Patent No. 3,172,874. Washington, DC: U.S.

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

- Suwanprasop, S., et al. (2003). 2-Chloro-5-nitroaniline. Acta Crystallographica Section E, 59(12), o1941-o1942.

- Schenzle, A., et al. (1997). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 179(21), 6734–6741.

Sources

- 1. echemi.com [echemi.com]

- 2. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Green one-pot synthesis of N-based heterocycles involving o-phenylenediamine | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. mdpi.com [mdpi.com]

- 9. Page loading... [guidechem.com]

- 10. Preparation of 5-Chloro-2-nitroaniline_Chemicalbook [chemicalbook.com]

- 11. US2772313A - Reduction of meta chloro nitrobenzene to meta chloro aniline - Google Patents [patents.google.com]

- 12. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. fishersci.com [fishersci.com]

- 19. EP0095355A1 - Substituted o-phenylenediamine compounds - Google Patents [patents.google.com]

- 20. rsc.org [rsc.org]

Navigating the Solubility Landscape of 4-Chloro-5-iodobenzene-1,2-diamine: A Technical Guide for Researchers

Deconstructing the Molecule: Predicting Solubility from First Principles

The solubility of a compound is fundamentally governed by the interplay of its intrinsic physicochemical properties and the characteristics of the solvent. The adage "like dissolves like" serves as a primary, yet powerful, predictive tool. Let's dissect the structure of 4-Chloro-5-iodobenzene-1,2-diamine to anticipate its behavior.

Molecular Structure and Key Features:

-

Aromatic Core: The benzene ring provides a significant nonpolar, hydrophobic character.

-

Halogen Substituents (Chloro and Iodo): The chlorine and iodine atoms are electron-withdrawing and increase the molecule's molecular weight and polarizability. Their presence contributes to van der Waals interactions.

-

Diamine Groups (-NH2): The two primary amine groups are polar and capable of acting as both hydrogen bond donors and acceptors. This is a critical feature influencing solubility in protic and polar aprotic solvents.

Based on this structure, we can infer a mixed polarity. The presence of the amine groups suggests potential solubility in polar solvents, while the halogenated benzene ring indicates an affinity for less polar or nonpolar environments. An XLogP3 value of 1.8 further points towards moderate lipophilicity.[1]

The Solvent Spectrum: A Qualitative Assessment

Given the dual nature of our target compound, its solubility will vary significantly across different classes of organic solvents. Here, we present a qualitative prediction of solubility for this compound in commonly used laboratory solvents.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The amine groups can form strong hydrogen bonds with the hydroxyl groups of the alcohols. |

| Polar Aprotic | DMSO, DMF, THF, Acetone | High | These solvents can act as hydrogen bond acceptors for the amine protons. Their high polarity can effectively solvate the molecule. |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar aromatic core will interact favorably with these solvents, but the polar amine groups will be poorly solvated, limiting overall solubility. |

| Halogenated | Dichloromethane, Chloroform | Moderate | The polarizability of these solvents can interact well with the halogenated aromatic ring. |

It is crucial to recognize that these are predictions. Empirical determination remains the gold standard for establishing precise solubility values.

A Framework for Empirical Solubility Determination

For the researcher in the lab, a systematic approach to determining solubility is essential. The following protocol outlines a reliable gravimetric method. This self-validating system ensures accuracy and reproducibility.

Experimental Workflow: Gravimetric Solubility Determination

This workflow provides a clear, step-by-step process for quantifying the solubility of a solid compound in a given solvent.

Sources

An In-depth Technical Guide to 4-Chloro-5-iodobenzene-1,2-diamine: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 4-chloro-5-iodobenzene-1,2-diamine, a halogenated ortho-phenylenediamine (OPD) derivative. This document is intended for researchers, medicinal chemists, and process development scientists interested in the synthesis of complex heterocyclic scaffolds. Given the compound's unique substitution pattern—featuring both electron-withdrawing halogens and electron-donating amine groups—it serves as a valuable, albeit specialized, building block in synthetic chemistry.

This guide will delve into a proposed synthetic pathway, detail its key chemical and physical properties, provide a thorough analysis of its expected spectroscopic characteristics, and explore its potential applications in drug discovery and materials science, grounded in the established reactivity of related OPDs.

Compound Profile and Significance

Ortho-phenylenediamines are a cornerstone of heterocyclic chemistry, serving as indispensable precursors to a vast array of fused ring systems, most notably benzimidazoles, quinoxalines, and phenazines. The introduction of specific halogen substituents onto the benzene ring provides chemists with powerful tools to modulate the electronic properties and biological activity of the resulting heterocyclic products. Halogens can engage in hydrogen bonding, alter metabolic stability, and provide synthetic handles for further functionalization via cross-coupling reactions.

This compound is of particular interest due to its trifunctional nature. The vicinal diamine moiety is primed for cyclocondensation reactions, while the chloro and iodo groups offer distinct reactivity profiles for subsequent modifications, making it a highly versatile intermediate for creating diverse molecular architectures.

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1219741-20-4 | [1] |

| Molecular Formula | C₆H₆ClIN₂ | [1] |

| Molecular Weight | 268.48 g/mol | [1] |

| Appearance | Gray solid (predicted) | [2] |

| XLogP3 | 1.8 | [1] |

| Purity | Typically ≥95% | [3] |

Proposed Synthetic Route and Experimental Protocol

While a direct, peer-reviewed synthesis for this compound is not extensively documented, a robust and logical pathway can be proposed based on established organohalogen chemistry. The most viable approach involves the synthesis and subsequent reduction of the corresponding dinitro-precursor, 4-chloro-5-iodo-1,2-dinitrobenzene.

The overall synthetic workflow is depicted below:

Caption: Proposed two-step synthesis of the target diamine.

Part A: Synthesis of 4-Chloro-5-iodo-1,2-dinitrobenzene (Intermediate)

The initial step involves the electrophilic nitration of commercially available 1-chloro-2-iodobenzene. The directing effects of the chloro (ortho-, para-directing) and iodo (ortho-, para-directing) substituents must be considered. Both are deactivating, but the nitration is expected to proceed at the positions activated by both halogens and least sterically hindered.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 100 mL of concentrated sulfuric acid (H₂SO₄) to 0°C in an ice-salt bath.

-

Addition of Starting Material: Slowly add 1-chloro-2-iodobenzene (1 equivalent) to the stirred, cold sulfuric acid, ensuring the temperature does not exceed 10°C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 2.2 equivalents) to concentrated sulfuric acid (2 parts by volume) while cooling in an ice bath.

-

Nitration: Add the nitrating mixture dropwise from the dropping funnel to the reaction flask. Maintain the reaction temperature between 0°C and 5°C throughout the addition.

-

Causality: Maintaining a low temperature is critical to prevent over-nitration and control the exothermic nature of the reaction, minimizing side-product formation.

-

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. The crude product, 4-chloro-5-iodo-1,2-dinitrobenzene, can be recrystallized from ethanol to achieve high purity.

Part B: Reduction to this compound (Final Product)

The reduction of aromatic dinitro compounds to the corresponding diamines is a standard transformation. The use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a classic and reliable method.

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the synthesized 4-chloro-5-iodo-1,2-dinitrobenzene (1 equivalent) and ethanol.

-

Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 6-8 equivalents) in concentrated hydrochloric acid (HCl) to the flask.

-

Causality: A significant excess of the reducing agent is required to ensure the complete reduction of both nitro groups to amines. The acidic medium is essential for the reaction mechanism.

-

-

Reaction: Heat the mixture to reflux (typically 70-80°C) and stir vigorously. The reaction is often exothermic initially. Monitor the disappearance of the starting material by TLC.

-

Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Slowly and carefully neutralize the excess acid by adding a concentrated sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution while cooling in an ice bath. This will precipitate tin salts alongside the product.

-

Self-Validation: The solution should be strongly basic (pH > 10) to ensure the free diamine is not protonated and that tin hydroxides are fully precipitated.

-

-

Extraction: Extract the product from the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure a good recovery.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Evaporate the solvent under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Analysis and Characterization

No experimental spectra for this specific compound are publicly available. However, based on the analysis of similar halogenated benzene derivatives, a reliable prediction of its ¹H and ¹³C NMR spectra can be made.[4][5][6]

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

The ¹H NMR spectrum is expected to be simple, showing two singlets in the aromatic region and a broad singlet for the amine protons.

| Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-3 | ~ 6.8 - 7.0 | s | 1H | Ortho to NH₂, meta to I and Cl. Shielded by the amine groups. |

| H-6 | ~ 7.2 - 7.4 | s | 1H | Ortho to I and NH₂, meta to Cl. Deshielded by the adjacent iodine. |

| -NH₂ | ~ 3.5 - 4.5 | br s | 4H | Broad signal due to quadrupole relaxation and exchange. Position is solvent-dependent. |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

The molecule has Cₛ symmetry, resulting in six distinct signals for the six carbon atoms. The chemical shifts are influenced by the electronegativity and heavy atom effects of the halogen substituents.[4][7]

| Carbon | Predicted δ (ppm) | Rationale |

| C-1 | ~ 138 - 142 | Attached to NH₂; deshielded. |

| C-2 | ~ 136 - 140 | Attached to NH₂; deshielded. |

| C-3 | ~ 118 - 122 | Shielded by two ortho/para amine groups. |

| C-4 | ~ 120 - 124 | Attached to Cl; deshielded relative to a C-H. |

| C-5 | ~ 90 - 95 | Attached to I; significant shielding due to the heavy atom effect of iodine. |

| C-6 | ~ 125 - 129 | Influenced by adjacent I and NH₂ groups. |

Infrared (IR) Spectroscopy

-

N-H Stretching: Two distinct bands are expected in the 3350-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

-

C-N Stretching: Aromatic C-N stretching bands should appear around 1250-1350 cm⁻¹.

-

C-Cl Stretching: A band in the 1000-1100 cm⁻¹ region.

-

C-I Stretching: A band in the lower frequency region, typically around 500-600 cm⁻¹.

Reactivity and Applications in Drug Discovery

The primary utility of this compound lies in its role as a precursor for substituted heterocyclic systems.[8]

-

Benzimidazole Synthesis: The most common reaction of OPDs is the condensation with aldehydes or carboxylic acids (or their derivatives) to form benzimidazoles. This reaction, known as the Phillips condensation, allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole core. The resulting 5-chloro-6-iodo-benzimidazoles are valuable scaffolds for drug discovery.

-

Quinoxaline Synthesis: Reaction with 1,2-dicarbonyl compounds (like glyoxal or benzil) will yield substituted quinoxalines. These are important pharmacophores found in various biologically active molecules.

-

Differential Halogen Reactivity: The chloro and iodo substituents serve as synthetic handles for further elaboration using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The C-I bond is significantly more reactive than the C-Cl bond under typical palladium-catalyzed conditions. This differential reactivity allows for selective functionalization at the 5-position while leaving the 4-position (chloro) intact for a subsequent, more forcing reaction. This sequential functionalization is a powerful strategy for building molecular complexity.

Safety and Handling

-

Toxicity: Based on related compounds, this compound is expected to be toxic if swallowed, inhaled, or absorbed through the skin.[3]

-

Irritation: It is likely to be a skin, eye, and respiratory tract irritant.[3]

-

Handling: Handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a highly functionalized building block with significant potential for the synthesis of complex heterocyclic molecules. Although its synthesis and characterization are not widely reported, a logical and robust synthetic route can be proposed via the dinitration of 1-chloro-2-iodobenzene followed by reduction. Its key value lies in the combination of a cyclocondensation-ready diamine moiety and two different halogen atoms that can be selectively functionalized, offering a strategic advantage in the design and synthesis of novel compounds for drug discovery and materials science.

References

-

Peralta, J. E., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(14), 9243-9250. Available at: [Link]

-

Kaupp, M., et al. (2004). 13C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solvent Effects and Theoretical Analysis. Journal of the American Chemical Society, 126(48), 15873-15883. Available at: [Link]

-

Tahir, M. N., et al. (2009). 4-Chloro-1-iodo-2-nitrobenzene. Acta Crystallographica Section E: Crystallographic Communications, 65(3), o535. Available at: [Link]

-

JoVE. NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

-

PubChem. 1-Chloro-2-iodobenzene. National Center for Biotechnology Information. Available at: [Link]

-

Khan Academy. Preparation of haloarenes by EAS reactions. Available at: [Link]

- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. (CN105218451A).

-

ResearchGate. Reaction with o‐phenylenediamine. Available at: [Link]

-

ResearchGate. Synthesis of 4-chloro-5-(3,4-dichlorophenoxy)benzene-1,2-diamine. Available at: [Link]

- Google Patents. Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene. (CN1398846A).

-

Organic Syntheses. 2,4,5-triaminonitrobenzene. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1-Chloro-2-iodobenzene(615-41-8) 1H NMR [m.chemicalbook.com]

- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 6. 1-Chloro-4-iodobenzene(637-87-6) 1H NMR [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

4-Chloro-5-iodobenzene-1,2-diamine: A Strategic Starting Material for the Synthesis of Functionalized Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. The selection of a starting material can dictate the efficiency of a synthetic route and, more importantly, the accessibility of diverse chemical space for structure-activity relationship (SAR) studies. 4-Chloro-5-iodobenzene-1,2-diamine has emerged as a pre-functionalized, high-value building block for the synthesis of key heterocyclic systems, including benzimidazoles, quinoxalines, and phenazines. The unique disposition of its ortho-amino groups provides the foundation for heterocycle formation, while the differentially reactive chloro and iodo substituents offer orthogonal handles for subsequent, predictable post-synthetic modifications. This guide provides an in-depth analysis of the strategic utility of this reagent, detailing the causality behind its application and providing field-proven protocols for the synthesis of key heterocyclic cores and their subsequent functionalization via modern cross-coupling methodologies.

The Core Asset: Understanding this compound

The strategic value of any starting material lies in its inherent chemical potential. This compound is not merely a diamine; it is a carefully orchestrated platform for complex molecule synthesis.

1.1. Chemical and Structural Properties

-

Molecular Formula: C₆H₆ClIN₂[1]

-

Molecular Weight: 268.48 g/mol [1]

-

CAS Number: 1219741-20-4[2]

-

Appearance: Typically an off-white to brown solid.

-

Core Functionality: The 1,2-diamine (or o-phenylenediamine) moiety is the cornerstone for cyclocondensation reactions, reacting readily with a variety of dielectrophilic partners to form fused heterocyclic systems.

-

Strategic Halogenation: The true power of this reagent lies in its halogen substituents.

-

Iodo Group (C5): The carbon-iodine bond is the most labile of the carbon-halogen bonds (C-I < C-Br < C-Cl). This makes the iodine atom an exceptionally reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3][4] Its position allows for the introduction of molecular diversity deep within the target molecule.

-

Chloro Group (C4): The carbon-chlorine bond is significantly more robust and less reactive in typical palladium-catalyzed conditions compared to the C-I bond.[5] This differential reactivity is a critical feature, enabling selective functionalization at the iodo-position while leaving the chloro-position intact. The chloro group can be targeted for substitution under more forcing reaction conditions, thus providing a pathway for sequential, site-selective modifications. Furthermore, its electron-withdrawing nature modulates the electronic properties of the aromatic ring and the resulting heterocycle.

-

Synthesis of Primary Heterocyclic Scaffolds

The primary utility of this compound is its direct conversion into foundational heterocyclic cores, each bearing the strategically placed halogen handles for subsequent diversification.

Benzimidazoles: Privileged Scaffolds in Medicinal Chemistry

Benzimidazoles are a cornerstone of many FDA-approved drugs due to their ability to act as bioisosteres for purines and engage in key hydrogen bonding interactions. The condensation of an o-phenylenediamine with an aldehyde is a classic and efficient method for their synthesis.[6][7][8]

Causality of Synthesis: This reaction proceeds via an initial formation of a Schiff base between one of the amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation (or dehydrogenation) to furnish the aromatic benzimidazole ring.

Caption: Workflow for Benzimidazole Synthesis.

Experimental Protocol: Synthesis of 5-Chloro-6-iodo-2-phenyl-1H-benzimidazole

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq, 268 mg, 1.0 mmol) and benzaldehyde (1.05 eq, 111 mg, 1.05 mmol) in ethanol (20 mL).

-

Reaction Initiation: Add sodium metabisulfite (Na₂S₂O₅) (1.5 eq, 285 mg, 1.5 mmol) as a mild oxidant.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume in vacuo. Add distilled water (30 mL) to the residue, which will cause the product to precipitate.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, washing with cold water (2 x 10 mL). The crude product can be purified by recrystallization from an ethanol/water mixture to yield the title compound as a solid.

Quinoxalines: Key Components in Biologically Active Molecules

Quinoxalines are another class of N-heterocycles with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[9] They are most commonly synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[10]

Causality of Synthesis: This is a straightforward double condensation reaction. Each amino group reacts with one of the carbonyl groups, leading to a dihydride intermediate that rapidly aromatizes to the stable quinoxaline ring system, often with the elimination of two molecules of water.

Caption: Workflow for Quinoxaline Synthesis.

Experimental Protocol: Synthesis of 6-Chloro-7-iodo-2,3-diphenylquinoxaline

-

Reagent Preparation: In a 50 mL round-bottom flask, combine this compound (1.0 eq, 268 mg, 1.0 mmol) and benzil (1.0 eq, 210 mg, 1.0 mmol).

-

Solvent and Catalyst: Add glacial acetic acid (15 mL). The acid serves as both the solvent and a catalyst for the condensation.

-

Reaction: Heat the mixture to 100°C with stirring for 2-3 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-cold water (50 mL) while stirring. A solid precipitate will form.

-

Isolation and Purification: Collect the solid by vacuum filtration, washing thoroughly with water to remove residual acetic acid, followed by a small amount of cold ethanol. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.

Phenazines: Redox-Active Dyes and Antibiotics

Phenazines are nitrogen-containing heterocyclic compounds known for their vibrant colors and redox activity.[11] Many natural antibiotics and dyes feature a phenazine core.[12] They can be synthesized by condensing o-phenylenediamines with 1,2-quinones.[13][14][15]

Causality of Synthesis: The reaction mechanism is analogous to quinoxaline synthesis, involving a double condensation between the amine groups of the diamine and the ketone groups of the quinone, followed by aromatization.

Experimental Protocol: Synthesis of 2-Chloro-3-iodobenzo[a]phenazine

-

Reagent Preparation: To a solution of this compound (1.0 eq, 268 mg, 1.0 mmol) in ethanol (20 mL), add a solution of 1,2-naphthoquinone (1.0 eq, 158 mg, 1.0 mmol) in ethanol (10 mL).

-

Reaction: Heat the mixture to reflux for 4 hours. A colored precipitate will begin to form as the reaction proceeds.

-

Monitoring: Follow the consumption of the starting materials by TLC.

-

Isolation: After cooling to room temperature, collect the precipitated product by vacuum filtration.

-

Purification: Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials. The product is typically obtained in high purity.

Post-Synthetic Modification: The Power of Orthogonal Halogens

The primary heterocyclic products described above are not endpoints but rather versatile intermediates. The true synthetic power of the this compound starting material is realized in the selective, post-synthetic modification of the C-I and C-Cl bonds.

The Principle of Selective Reactivity: In palladium-catalyzed cross-coupling, the oxidative addition step is the rate-determining step and follows the reactivity trend: C-I > C-Br > C-OTf > C-Cl. This predictable reactivity allows for the selective functionalization of the C-I bond while the C-Cl bond remains untouched under standard conditions.

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 1219741-20-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. mdpi.com [mdpi.com]

- 4. nobelprize.org [nobelprize.org]

- 5. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzimidazole synthesis [organic-chemistry.org]

- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Quinoxaline synthesis [organic-chemistry.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Diversity and Evolution of the Phenazine Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A review on lawsone-based benzo[a]phenazin-5-ol: synthetic approaches and reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ias.ac.in [ias.ac.in]

"4-Chloro-5-iodobenzene-1,2-diamine" molecular weight and formula

An In-depth Technical Guide to 4-Chloro-5-iodobenzene-1,2-diamine: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

This compound is a halogenated aromatic diamine that serves as a valuable, specialized building block in synthetic organic chemistry. Its strategic placement of chloro, iodo, and vicinal amino functional groups makes it a precursor of significant interest for the construction of complex heterocyclic systems. This guide provides a comprehensive technical overview of its chemical properties, a plausible and scientifically grounded synthetic route, and its primary applications, with a focus on its role in the development of novel benzimidazole-based therapeutic agents. For researchers and professionals in drug development, this molecule offers a scaffold that can be readily elaborated into compounds with significant biological potential.

Physicochemical and Structural Properties

This compound is a solid compound at room temperature, typically appearing as a gray or brown powder.[1][2] Its core structure is a benzene ring substituted with four functional groups, making it a versatile intermediate for further chemical modification.

| Property | Data | Source(s) |

| Molecular Formula | C₆H₆ClIN₂ | [3] |

| Molecular Weight | 268.48 g/mol | [3] |

| CAS Number | 1219741-20-4 | [3][4] |

| Appearance | Gray to brown solid/powder | [1][2] |

| Purity (Commercial) | ≥95% | [4] |

| Melting Point | Data not published. Estimated to be in the range of 70-120 °C based on analogs like 4-Chloro-o-phenylenediamine (70-73 °C) and 4-Chloro-5-fluorobenzene-1,2-diamine (109-116 °C). | [1][5] |

| Solubility | Data not published. Likely soluble in polar organic solvents such as Methanol, Ethyl Acetate, and Dichloromethane, based on the properties of similar diamines.[6] | |

| InChI Key | ITRURZJHRPWUPJ-UHFFFAOYSA-N | [7] |

Structural Diagram

Caption: Chemical structure of this compound.

Proposed Synthesis Protocol

Causality and Experimental Rationale

The synthesis hinges on the principles of Electrophilic Aromatic Substitution (EAS). The two amino groups on the precursor are strong activating, ortho-, para-directing groups. The positions ortho and para to these amines are C3, C5, and C6.

-

Position 5: This position is para to the amino group at C2 and ortho to the amino group at C1. It is therefore the most electronically activated and sterically accessible site for electrophilic attack.

-

Reagent Selection: Direct iodination with molecular iodine (I₂) is slow. An activating agent or a more potent iodine source is required. Reagents combining I₂ with a silver salt, such as silver sulfate (Ag₂SO₄) or silver tetrafluoroborate (AgBF₄), generate a highly electrophilic iodine species, facilitating the reaction under milder conditions.[8] Alternatively, systems like iodic acid (HIO₃) in sulfuric acid can also be effective for iodinating deactivated rings and could be adapted for this synthesis.[9]

Proposed Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology (Proposed)

-

Reaction Setup: In a round-bottom flask protected from light, dissolve 1.0 equivalent of 4-Chloro-o-phenylenediamine in a suitable organic solvent (e.g., Dichloromethane or Acetonitrile).

-

Reagent Addition: Add 1.1 equivalents of molecular iodine (I₂) to the solution, followed by the portion-wise addition of 1.1 equivalents of silver sulfate (Ag₂SO₄) with vigorous stirring. The silver salt acts as a halogen activator.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Filtration: Upon completion, filter the reaction mixture through a pad of celite to remove the precipitated silver iodide and excess silver salts.

-

Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with an aqueous solution of sodium thiosulfate (to quench any remaining iodine) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Applications in Pharmaceutical Research

The primary utility of this compound is as a synthetic intermediate for building complex heterocyclic scaffolds, most notably benzimidazoles.

Role as a Benzimidazole Precursor

Benzimidazoles are considered "privileged structures" in medicinal chemistry due to their presence in a wide array of biologically active compounds and approved drugs.[10] The synthesis of a 2-substituted benzimidazole is typically achieved via the Phillips condensation, which involves reacting an o-phenylenediamine with an aldehyde.

The workflow involves the condensation of the two amino groups with an aldehyde, followed by an oxidative cyclization to form the imidazole ring. The presence of the chloro and iodo substituents on the starting diamine allows for the generation of a benzimidazole core that is pre-functionalized for further elaboration, such as through transition metal-catalyzed cross-coupling reactions at the iodine position.

General Benzimidazole Synthesis Workflow

Caption: General workflow for the synthesis of benzimidazoles.

The incorporation of halogen atoms into drug candidates is a common strategy in medicinal chemistry to modulate pharmacokinetic properties such as lipophilicity, metabolic stability, and binding affinity.[11][12] This precursor is therefore highly valuable for creating libraries of novel compounds for drug screening.

Predicted Spectroscopic Data for Characterization

For a researcher who has synthesized this compound, spectroscopic analysis is essential for structural confirmation. While published spectra are unavailable, the key features can be reliably predicted based on the structure and data from analogous compounds.

| Technique | Predicted Key Features |

| ¹H NMR | • Aromatic Region (δ 6.5-7.5 ppm): Two singlets are expected, one for the proton at C3 and one for the proton at C6. Due to the differing electronic environments (C3 is between Cl and N; C6 is between N and H), they will have distinct chemical shifts. • Amine Protons (δ 3.5-5.0 ppm): Two broad singlets corresponding to the two NH₂ groups. The exact shift is dependent on solvent and concentration. |

| ¹³C NMR | • Aromatic Carbons (δ 90-150 ppm): Six distinct signals are expected. - The carbon bearing the iodine (C5) will be shifted significantly upfield (to a lower ppm value, ~90-100 ppm) due to the heavy atom effect. - The carbons bonded to the nitrogen atoms (C1, C2) will appear downfield (~135-145 ppm). - The carbon bearing the chlorine (C4) will also be downfield (~120-130 ppm). |

| IR Spec. | • N-H Stretch (3300-3500 cm⁻¹): Two characteristic sharp-to-medium bands typical for a primary amine. • C=C Stretch (Aromatic) (1500-1600 cm⁻¹): Sharp absorption bands indicative of the benzene ring. • C-N Stretch (~1300 cm⁻¹): A strong band in this region. • C-Cl Stretch (600-800 cm⁻¹): Found in the fingerprint region. • C-I Stretch (~500 cm⁻¹): A low-frequency vibration, also in the fingerprint region. |

| Mass Spec. | • Molecular Ion (M⁺): A prominent peak at m/z = 268. The isotopic pattern for one chlorine atom ([M]⁺ and [M+2]⁺ in a ~3:1 ratio) will be clearly visible, confirming the presence of chlorine. |

Safety and Handling

As a halogenated aromatic amine, this compound must be handled with appropriate precautions.

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.

References

-

Kajigaeshi, S., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 16(12), 10349-10363. [Link]

-

PubChem. 4-Chloro-o-phenylenediamine Compound Summary. [Link]

-

Jubie, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 193-224. [Link]

-

NIST Chemistry WebBook. 1,2-Benzenediamine, 4-chloro-. [Link]

-

Blazechem. CAS 1219741-20-4 | this compound. [Link]

- Google Patents.

-

University of Oxford. Chemical Shifts. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. Molecular Iodine Assisted Green Synthesis of Benzimidazoles. [Link]

-

Journal of Young Pharmacists. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. [Link]

- Google Patents.

-

Lulinski, P., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(3), 394-405. [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Beijing Innochem. This compound. [Link]

-

PubChem. 4,5-Dichloro-1,2-phenylenediamine. [Link]

-

ResearchGate. Synthesis of 4-chloro-5-(3,4-dichlorophenoxy)benzene-1,2-diamine. [Link]

-

MDPI. Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines. [Link]

-

ResearchGate. Synthesis of Benzimidazoles from Benzene-1,2-diamine Derivatives and Carboxylic Acids. [Link]

-

MDPI. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

National Institutes of Health. Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. [Link]

-

Doc Brown's Chemistry. C6H5Cl infrared spectrum of chlorobenzene. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities. [Link]

-

PubChem. 1-Chloro-4-iodobenzene. [Link]

-

Cheméo. Chemical Properties of 4,5-Dichloro-ortho-phenylenediamine (CAS 5348-42-5). [Link]

Sources

- 1. 4-Chloro-5-fluoro-o-phenylenediamine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. FCKeditor - Resources Browser [vinoge.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 1219741-20-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. 4-クロロ-o-フェニレンジアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-CHLORO-5-METHYLBENZENE-1,2-DIAMINE CAS#: 63155-04-4 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. 4-Chloro-5-fluoro-o-phenylenediamine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to 4-Chloro-5-iodobenzene-1,2-diamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and reactive characteristics of 4-Chloro-5-iodobenzene-1,2-diamine. As a halogenated ortho-phenylenediamine, this compound is a valuable building block in synthetic organic chemistry, particularly for the construction of heterocyclic systems with potential applications in medicinal chemistry and materials science. This document will delve into its known properties, inferred synthetic routes, and potential applications, offering insights for its effective utilization in research and development.

Compound Identification and Core Properties

This compound is a substituted aromatic diamine with the molecular formula C₆H₆ClIN₂. Its structure features a benzene ring substituted with two adjacent amino groups, a chlorine atom, and an iodine atom. This unique substitution pattern imparts specific reactivity and properties to the molecule.

| Property | Value | Source(s) |

| CAS Number | 1219741-20-4 | [1][2][3][4] |

| Molecular Formula | C₆H₆ClIN₂ | [3] |

| Molecular Weight | 268.48 g/mol | [2][3][4] |

| Physical State | Solid | [2] |

| Appearance | Gray solid | [2] |

| Purity | ≥95% | [1] |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Solubility | Not available | [2] |

Spectroscopic Characterization (Inferred)

While specific spectroscopic data for this compound is not explicitly available, we can infer the expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts of the amine protons (-NH₂) would likely appear as a broad singlet, the position of which can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the aromatic carbons, reflecting their different electronic environments due to the varied substituents. The chemical shifts would be influenced by the electron-donating amino groups and the electron-withdrawing halogen atoms.

IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations of the primary amine groups in the region of 3300-3500 cm⁻¹. C-N stretching bands and aromatic C-H and C=C stretching vibrations would also be prominent. The C-Cl and C-I stretching vibrations would appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 268.48. The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio). Fragmentation would likely involve the loss of the substituents.

Synthesis and Reactivity

A specific, documented synthesis protocol for this compound was not found in the available literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of similar substituted phenylenediamines. A common approach involves the nitration of a suitable precursor, followed by reduction of the nitro groups.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol (Hypothetical):

-

Nitration: 1-Chloro-2-iodo-4-nitrobenzene would be subjected to a second nitration using a mixture of nitric acid and sulfuric acid to introduce a second nitro group, yielding 1-chloro-2-iodo-4,5-dinitrobenzene. The reaction conditions (temperature and time) would need to be carefully controlled to achieve the desired dinitration.

-

Reduction: The resulting dinitro compound would then be reduced to the corresponding diamine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.

-

Purification: The final product, this compound, would be purified using standard techniques such as recrystallization or column chromatography.

The reactivity of this compound is primarily dictated by the two adjacent amino groups. These ortho-diamines are key precursors for the synthesis of a variety of heterocyclic compounds.

Applications in Drug Discovery and Materials Science

The primary utility of this compound lies in its role as a versatile synthon for heterocyclic chemistry. The ortho-diamine functionality is particularly well-suited for condensation reactions with various electrophiles to form five- and six-membered heterocyclic rings.

Synthesis of Benzimidazoles

A significant application of o-phenylenediamines is in the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry with a wide range of biological activities.[5][6][7][8][9] The reaction of this compound with aldehydes, carboxylic acids, or their derivatives would lead to the formation of 5-chloro-6-iodo-1H-benzimidazoles.

Caption: Synthesis of benzimidazoles from this compound.

The presence of the chloro and iodo substituents on the benzimidazole ring provides handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the generation of diverse chemical libraries for drug discovery programs. Chlorine-containing molecules have a significant presence in FDA-approved drugs.[10]

Other Heterocyclic Systems

Beyond benzimidazoles, this compound can be used to synthesize other important heterocyclic systems, including:

-

Quinoxalines: By condensation with 1,2-dicarbonyl compounds.

-

Phenazines: Through reaction with catechols.

-

Benzotriazoles: Via diazotization reactions.

The resulting halogenated heterocycles are valuable intermediates for the development of new pharmaceuticals, agrochemicals, and functional materials.

Safety and Handling

Hazard Statements:

-

H301: Toxic if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[11] Avoid breathing dust and contact with skin and eyes.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12][14]

-

Spills: In case of a spill, avoid generating dust.[12] Clean up spills using appropriate absorbent materials and dispose of the waste in accordance with local regulations.[12]

-

Fire: Use dry chemical, carbon dioxide, or foam to extinguish fires.[11][14] Thermal decomposition may produce toxic gases such as carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen iodide.[13]

It is imperative to consult the supplier's safety information and handle this chemical with the caution accorded to all laboratory reagents with unknown long-term toxicological properties.

Conclusion

This compound is a valuable, albeit not extensively characterized, building block for organic synthesis. Its key feature is the ortho-diamine functionality, which serves as a gateway to a multitude of heterocyclic systems, most notably benzimidazoles. The presence of two distinct halogen atoms offers opportunities for selective and sequential functionalization, making it an attractive starting material for the synthesis of complex molecules in drug discovery and materials science. Further research to fully elucidate its physical properties and to develop optimized and documented synthetic protocols would be highly beneficial to the scientific community.

References

-

Royal Society of Chemistry. Supporting Information for Magnesium-promoted nickel-catalysed chlorination of aryl halides and triflates under mild conditions. [Link]

-

Thermo Fisher Scientific. 4-Chloro-5-fluoro-o-phenylenediamine, 98%. [Link]

-

PubChem. 4,5-Dichloro-1,2-phenylenediamine. [Link]

-

ResearchGate. Synthesis of 4-chloro-5-(3,4-dichlorophenoxy)benzene-1,2-diamine. [Link]

-

MDPI. Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines. [Link]

-

AHH Chemical Co., Ltd. 1219741-20-4 | this compound. [Link]

-

Journal of Young Pharmacists. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. [Link]

-

Organic Syntheses. TRANS-BICYCLO[3.3.0]OCTANE-2,6-DIONE. [Link]

-

Royal Society of Chemistry. Supporting Information for Palladium-Catalyzed Oxidative Homocoupling of Arylhydrazines with Terminal Alkynes toward Symmetrical Internal Alkynes. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

mzCloud. 4 Chloro 2 5 DMA. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

MySkinRecipes. 4-Chloro-5-fluorobenzene-1,2-diamine. [Link]

-

Synlett. Multicomponent Synthesis of Unsymmetrical 1,2-Diamines via Photo-Induced Carbonyl Alkylative Amination. [Link]

-

Beijing Yunbang Biosciences Co.,Ltd. This compound. [Link]

-

Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

National Institutes of Health. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Matrix Fine Chemicals. 4-CHLORO-5-METHYLBENZENE-1,2-DIAMINE | CAS 63155-04-4. [Link]

-

PubMed Central. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. [Link]

-

Organic Syntheses. Synthesis of a 2,2-Dichloroimidazolidine-4,5-dione and its Application in a Chlorodehydroxylation. [Link]

-

ResearchGate. Synthesis of Benzimidazoles from Benzene-1,2-diamine Derivatives and Carboxylic Acids 17 (continued). [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Scirp.org. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. [Link]

-

ChemRxiv. Synthesis of 4-Chloro-1,3-Diazobenzene Bent-Cores Liquid Crystal and Characterizations of Its Mesogenic Behavior and Photosensit. [Link]

Sources

- 1. 1219741-20-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. FCKeditor - Resources Browser [vinoge.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. This compound - CAS:1219741-20-4 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Chloro-5-iodobenzene-1,2-diamine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chloro-5-iodobenzene-1,2-diamine, a halogenated phenylenediamine that has emerged as a valuable building block in medicinal chemistry. The document details the discovery and historical context of this compound, with a particular focus on its synthesis as a key intermediate in the development of therapeutic agents. A detailed, step-by-step synthetic protocol is provided, along with a discussion of the reaction mechanism and experimental considerations. Furthermore, this guide explores the applications of this compound, particularly in the synthesis of novel benzimidazole derivatives with potential as anti-diabetic agents.

Introduction: The Emergence of a Key Synthetic Intermediate

The strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern drug design. Halogens can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The compound this compound (CAS No. 1219741-20-4) is a prime example of a halogenated aromatic diamine that has garnered interest as a versatile precursor in the synthesis of complex heterocyclic systems. Its unique substitution pattern, featuring both a chloro and an iodo group on the benzene ring, offers multiple points for chemical modification, making it an attractive starting material for the construction of diverse molecular libraries.

The discovery and development of this compound are intrinsically linked to the quest for novel therapeutic agents. Specifically, its synthesis was a critical step in the creation of a series of cyclic benzimidazole derivatives investigated for their potential as anti-diabetic agents. This guide will delve into the specifics of its first documented synthesis and its role in the broader landscape of medicinal chemistry.

The Genesis of this compound: A Historical Perspective

The first public disclosure of a synthetic route to this compound appears in a patent filed in the late 2000s, with publication in 2010.[1][2][3][4][5] This patent details the synthesis of novel cyclic benzimidazole derivatives as activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, making it a therapeutic target for metabolic diseases such as type 2 diabetes. The synthesis of this compound was not an end in itself, but rather a means to access the core benzimidazole structure of the target therapeutic compounds.

The rationale behind the design of this specific diamine likely stems from the need for a precursor that would allow for subsequent chemical modifications. The presence of the iodo group is particularly significant, as it is a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents at that position. The chloro group, while less reactive in cross-coupling, still influences the electronic properties of the aromatic ring and can be a site for nucleophilic aromatic substitution under certain conditions.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is achieved through the reduction of its corresponding nitroaniline precursor, 5-chloro-4-iodo-2-nitroaniline.[1][2][3][4][5] This transformation is a classic example of nitro group reduction, a fundamental reaction in organic synthesis.

Reaction Scheme

The overall synthetic transformation can be depicted as follows:

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

The following protocol is adapted from the procedure described in the patent literature.[1][2][3][4][5]

Materials:

-

5-Chloro-4-iodo-2-nitroaniline

-

Iron powder

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Nitrogen gas (N₂)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 5-chloro-4-iodo-2-nitroaniline (1.0 equivalent) in a mixture of ethanol and water.

-

Addition of Reagents: To this suspension, add iron powder (approximately 5.5 equivalents) and ammonium chloride (approximately 2.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 50°C under a nitrogen atmosphere. The reaction is typically stirred overnight to ensure complete conversion.

-

Work-up: Upon completion of the reaction (monitored by a suitable technique such as thin-layer chromatography or LC-MS), cool the mixture to room temperature.

-

Purification: Filter the reaction mixture to remove the iron salts. The filtrate is then concentrated under reduced pressure to remove the ethanol. The resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated in vacuo to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Mechanistic Insights

The reduction of the nitro group with iron in the presence of an acidic promoter (in this case, ammonium chloride, which provides a mildly acidic medium) is a well-established method. The reaction proceeds through a series of single-electron transfers from the iron metal to the nitro group, leading to the formation of nitroso, hydroxylamino, and finally, the amino group. The overall reaction can be summarized as:

4 Fe(s) + R-NO₂(aq) + 4 H⁺(aq) → 4 Fe²⁺(aq) + R-NH₂(aq) + 2 H₂O(l)

The ammonium chloride serves to maintain a slightly acidic pH, which is necessary for the reaction to proceed efficiently.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1219741-20-4 |

| Molecular Formula | C₆H₆ClIN₂ |

| Molecular Weight | 268.48 g/mol |

| Appearance | Typically a solid |

| Purity | ≥95% (as commercially available) |

Characterization of the synthesized compound would typically involve standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and the positions of the substituents on the aromatic ring.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretches of the diamine.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a synthetic intermediate in the preparation of biologically active molecules. As mentioned earlier, its use in the synthesis of benzimidazole derivatives for the treatment of diabetes is a prominent example.[1][2][3][4][5]

The general workflow for its utilization in this context is as follows:

Caption: Workflow for the use of this compound.

This workflow highlights the strategic importance of the diamine. The two adjacent amino groups readily undergo condensation reactions with various carbonyl-containing compounds to form the five-membered imidazole ring fused to the benzene ring, thus creating the benzimidazole core. Subsequently, the iodo group provides a reactive site for the introduction of a wide array of substituents via cross-coupling chemistry, allowing for the fine-tuning of the molecule's biological activity. This compound is also used in the synthesis of parasiticidal compositions.[6]

Conclusion and Future Outlook

This compound, while a relatively recent addition to the catalog of commercially available building blocks, has already demonstrated its utility in the field of medicinal chemistry. Its discovery was driven by the need for a versatile intermediate in the synthesis of potential therapeutics. The straightforward and well-understood chemistry of its synthesis, coupled with the strategic placement of its functional groups, makes it a valuable tool for drug discovery and development professionals.

As the search for novel and more effective therapeutic agents continues, it is likely that this compound will find applications in the synthesis of a broader range of biologically active compounds beyond the initial scope of anti-diabetic agents. Its potential as a scaffold for the development of inhibitors for other enzyme classes or receptor ligands remains an area ripe for exploration. The principles of its synthesis and application serve as an excellent case study in the rational design and execution of synthetic strategies in modern drug discovery.

References

- Novel cyclic benzimidazole derivatives useful anti-diabetic agents. (WO2010036613A1)

-

Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. (PMC - NIH) URL: [Link]

- Parasiticidal compositions comprising benzimidazole derivatives, methods and uses thereof. (KR102160889B1)

- Novel cyclic benzimidazole derivatives useful anti-diabetic agents. (WO2010051206A1)

- Nouveaux dérivés de benzimidazole cycliques utiles comme agents anti-diabétiques. (EP2348857B1)

-

NOVEL CYCLIC BENZIMIDAZOLE DERIVATIVES USEFUL ANTI-DIABETIC AGENTS. (European Patent Office - EP 2362731 B1) URL: [Link]

-

Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. (PubMed) URL: [Link]

- United States Patent (10) Patent No.: US 8,329,914 B2.

Sources

- 1. WO2010036613A1 - Novel cyclic benzimidazole derivatives useful anti-diabetic agents - Google Patents [patents.google.com]

- 2. WO2010051206A1 - Novel cyclic benzimidazole derivatives useful anti-diabetic agents - Google Patents [patents.google.com]

- 3. EP2348857B1 - Nouveaux dérivés de benzimidazole cycliques utiles comme agents anti-diabétiques - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. KR102160889B1 - Parasiticidal compositions comprising benzimidazole derivatives, methods and uses thereof - Google Patents [patents.google.com]

Methodological & Application

Topic: Condensation Reaction of 4-Chloro-5-iodobenzene-1,2-diamine with Aromatic Aldehydes for the Synthesis of Novel Benzimidazole Scaffolds

An Application Note for Researchers and Drug Development Professionals

Abstract